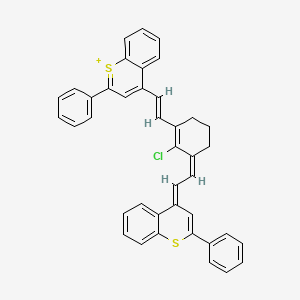
4-(2-(2-Chloro-3-(2-(2-phenyl-4H-thiochromen-4-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-2-phenylthiochromenylium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(2-Chloro-3-(2-(2-phenyl-4H-thiochromen-4-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-2-phenylthiochromenylium is a complex organic compound with a molecular formula of C40H30ClS2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-Chloro-3-(2-(2-phenyl-4H-thiochromen-4-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-2-phenylthiochromenylium involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include purification steps such as recrystallization or chromatography to achieve the required purity levels for research or commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-(2-(2-Chloro-3-(2-(2-phenyl-4H-thiochromen-4-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-2-phenylthiochromenylium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst selection.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or thiols.
Scientific Research Applications
4-(2-(2-Chloro-3-(2-(2-phenyl-4H-thiochromen-4-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-2-phenylthiochromenylium has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-(2-Chloro-3-(2-(2-phenyl-4H-thiochromen-4-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-2-phenylthiochromenylium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(2-Chloro-3-(2-(2-phenyl-4H-thiochromen-4-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-2-phenylthiochromenylium
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties
Properties
Molecular Formula |
C40H30ClS2+ |
|---|---|
Molecular Weight |
610.2 g/mol |
IUPAC Name |
4-[(E)-2-[(3Z)-2-chloro-3-[(2E)-2-(2-phenylthiochromen-4-ylidene)ethylidene]cyclohexen-1-yl]ethenyl]-2-phenylthiochromenylium |
InChI |
InChI=1S/C40H30ClS2/c41-40-30(22-24-32-26-38(28-12-3-1-4-13-28)42-36-20-9-7-18-34(32)36)16-11-17-31(40)23-25-33-27-39(29-14-5-2-6-15-29)43-37-21-10-8-19-35(33)37/h1-10,12-15,18-27H,11,16-17H2/q+1 |
InChI Key |
KMSOVALKJZQAMS-UHFFFAOYSA-N |
Isomeric SMILES |
C1CC(=C(/C(=C\C=C\2/C=C(SC3=CC=CC=C32)C4=CC=CC=C4)/C1)Cl)/C=C/C5=CC(=[S+]C6=CC=CC=C65)C7=CC=CC=C7 |
Canonical SMILES |
C1CC(=C(C(=CC=C2C=C(SC3=CC=CC=C32)C4=CC=CC=C4)C1)Cl)C=CC5=CC(=[S+]C6=CC=CC=C65)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















